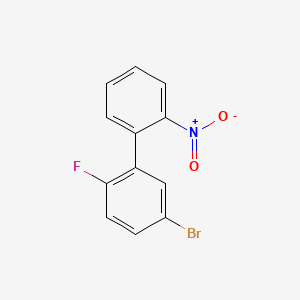
5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to the biphenyl structure. These functional groups impart unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl can be achieved through the Suzuki–Miyaura cross-coupling reaction. This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro), the compound can participate in electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction: 5-Amino-2-fluoro-2’-nitro-1,1’-biphenyl.
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The bromine and fluorine atoms can also influence the compound’s binding affinity to specific molecular targets, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and nitro groups on the biphenyl scaffold makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7BrFNO2 |
|---|---|
Molecular Weight |
296.09 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7BrFNO2/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15(16)17/h1-7H |
InChI Key |
FILTXHOKAZTFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















